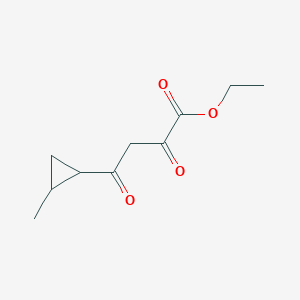

Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate is a complex organic compound. It contains a cyclopropyl group, which is a three-membered carbon ring, and a butanoate ester group . The presence of the ester group suggests that it might have been formed through an esterification reaction.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carboxylic acids and alcohols, or through more complex multi-step syntheses involving reactions such as Grignard reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a three-membered cyclopropyl ring attached to a four-carbon chain with two carbonyl (C=O) groups and an ethyl group .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. The ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The cyclopropyl group could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, molecular weight, and the presence of functional groups would influence properties such as its solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

Metabolic and Biochemical Insights

Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate is involved in complex biochemical pathways, contributing to diverse metabolic and physiological effects. Its study offers insights into metabolic disorders and potential therapeutic applications. For instance, abnormal excretion of dicarboxylic acids, including 2-ethylmalonic acid, has been linked to Jamaican vomiting sickness, underscoring the metabolic impacts of related compounds (Tanaka, Kean, & Johnson, 1976). This condition illustrates the critical role of metabolites in human health, offering a gateway to understanding metabolic diseases.

Environmental and Health Surveillance

The compound's metabolites serve as biomarkers in environmental health studies. For example, urinary levels of related metabolites have been used to assess exposure to environmental pollutants, such as phthalates, in various populations. These studies reveal the extensive presence of plasticizers in the environment and their potential health impacts, including endocrine disruption (Koch, Drexler, & Angerer, 2004). By studying the metabolic fate of compounds like Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate and their metabolites, researchers can better understand human exposure levels and potential risks.

Pharmacokinetics and Drug Development

Research into the pharmacokinetics of compounds structurally related to Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate has implications for drug development and therapy optimization. For example, the study of irinotecan, a chemotherapeutic agent, and its metabolites has provided valuable information on drug metabolism, efficacy, and side effects, guiding clinical use and therapeutic strategies (Gupta et al., 1994). Understanding the metabolic pathways of similar compounds can inform the development of new drugs with improved safety and efficacy profiles.

Diagnostic and Therapeutic Applications

The unique metabolic profiles associated with the metabolism of Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate-related compounds have diagnostic and therapeutic implications. For instance, the identification of specific organic acidurias can lead to the diagnosis of rare metabolic disorders, informing treatment strategies and patient management (Burlina et al., 1994). Research into these areas can expand our understanding of metabolic diseases and open up new avenues for intervention.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-3-14-10(13)9(12)5-8(11)7-4-6(7)2/h6-7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBNDQJFTSCSOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1CC1C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2605124.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2605127.png)

![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2605130.png)

![N-(4-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2605132.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2605133.png)

![Methyl 5-[4-[(E)-2-cyano-3-ethoxyprop-2-enoyl]piperazin-1-yl]thiophene-2-carboxylate](/img/structure/B2605135.png)

![Methyl 4-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate](/img/structure/B2605138.png)

![ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-{[(ethoxycarbonyl)amino]carbonyl}acryloyl)carbamate](/img/structure/B2605139.png)

![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2605142.png)